[2-anilino-2-(4-ethoxyphenyl)iminoethyl] N,N-diethylcarbamodithioate
[2-anilino-2-(4-ethoxyphenyl)iminoethyl] N,N-diethylcarbamodithioate
Brand Name:
Vulcanchem
CAS No.:
105858-89-7
VCID:
VC20793932
InChI:
InChI=1S/C21H27N3OS2/c1-4-24(5-2)21(26)27-16-20(22-17-10-8-7-9-11-17)23-18-12-14-19(15-13-18)25-6-3/h7-15H,4-6,16H2,1-3H3,(H,22,23)
SMILES:
CCN(CC)C(=S)SCC(=NC1=CC=C(C=C1)OCC)NC2=CC=CC=C2
Molecular Formula:
C21H27N3OS2
Molecular Weight:
401.6 g/mol
[2-anilino-2-(4-ethoxyphenyl)iminoethyl] N,N-diethylcarbamodithioate
CAS No.: 105858-89-7
Cat. No.: VC20793932
Molecular Formula: C21H27N3OS2
Molecular Weight: 401.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105858-89-7 |
|---|---|
| Molecular Formula | C21H27N3OS2 |
| Molecular Weight | 401.6 g/mol |
| IUPAC Name | [2-anilino-2-(4-ethoxyphenyl)iminoethyl] N,N-diethylcarbamodithioate |
| Standard InChI | InChI=1S/C21H27N3OS2/c1-4-24(5-2)21(26)27-16-20(22-17-10-8-7-9-11-17)23-18-12-14-19(15-13-18)25-6-3/h7-15H,4-6,16H2,1-3H3,(H,22,23) |
| Standard InChI Key | VBOBICYJIZDBSY-UHFFFAOYSA-N |
| SMILES | CCN(CC)C(=S)SCC(=NC1=CC=C(C=C1)OCC)NC2=CC=CC=C2 |
| Canonical SMILES | CCN(CC)C(=S)SCC(=NC1=CC=C(C=C1)OCC)NC2=CC=CC=C2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator